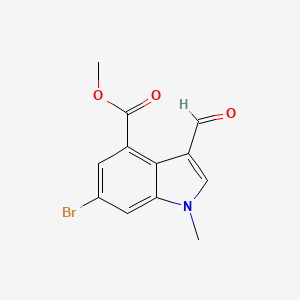
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a bromine atom, a formyl group, and a methyl ester group on the indole ring, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate typically involves the bromination of a suitable indole precursor followed by formylation and esterification reactions. One common method includes the bromination of 1-methylindole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromoindole is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the formyl group. Finally, esterification with methanol and a catalytic amount of acid yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Methyl 6-bromo-3-carboxy-1-methyl-1H-indole-4-carboxylate.
Reduction: Methyl 6-bromo-3-hydroxymethyl-1-methyl-1H-indole-4-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various cellular processes, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-formyl-1H-indole-6-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-1-methyl-1H-indole-3-carboxaldehyde: Lacks the ester group, affecting its solubility and chemical properties.
Methyl 6-bromo-1H-indole-3-carboxylate:
Uniqueness: Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate is unique due to the combination of functional groups on the indole ring, providing a versatile scaffold for further chemical modifications and diverse applications in research and industry .
Eigenschaften
Molekularformel |
C12H10BrNO3 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
methyl 6-bromo-3-formyl-1-methylindole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-14-5-7(6-15)11-9(12(16)17-2)3-8(13)4-10(11)14/h3-6H,1-2H3 |
InChI-Schlüssel |
QGPBUORSPDQCRM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
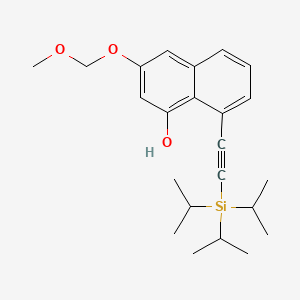
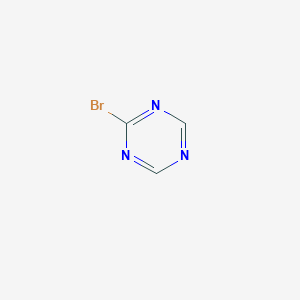
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)

![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
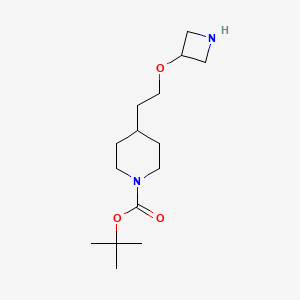
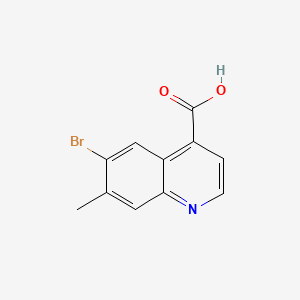
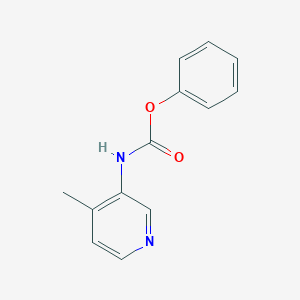
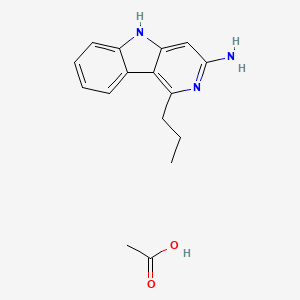
![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)
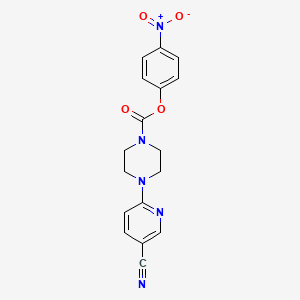
![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)
